4-Nitrobenzyl (1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
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Overview
Description
4-Nitrobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a chemical compound characterized by the presence of a nitrobenzyl group and a trifluoromethylated carbamate moiety This compound is of interest due to its unique structural features, which include the electron-withdrawing nitro group and the highly electronegative trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate typically involves the following steps:
Formation of the Carbamate Intermediate: The initial step involves the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine with phosgene or a phosgene equivalent to form the corresponding isocyanate intermediate.
Coupling with 4-Nitrobenzyl Alcohol: The isocyanate intermediate is then reacted with 4-nitrobenzyl alcohol under basic conditions to yield the desired carbamate.
The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Reduction: 4-Aminobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate.
Hydrolysis: 4-Nitrobenzyl alcohol and 2,2,2-trifluoro-1-(trifluoromethyl)ethylamine.
Scientific Research Applications
4-Nitrobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines due to its stability and ease of removal under mild conditions.
Medicinal Chemistry: Investigated for its potential as a prodrug, where the carbamate linkage can be cleaved in vivo to release the active drug.
Biological Studies: Utilized in the study of enzyme mechanisms, particularly those involving carbamate hydrolysis.
Industrial Applications: Employed in the synthesis of fluorinated intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves its hydrolysis to release the active amine and alcohol. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl N-[2,2,2-trifluoroethyl]carbamate: Lacks the additional trifluoromethyl group, resulting in different physicochemical properties.
4-Nitrobenzyl N-[1-(trifluoromethyl)ethyl]carbamate: Contains a single trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
4-Nitrobenzyl N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is unique due to the presence of multiple trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it particularly useful in applications requiring high metabolic stability and lipophilicity.
Properties
Molecular Formula |
C11H8F6N2O4 |
---|---|
Molecular Weight |
346.18 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C11H8F6N2O4/c12-10(13,14)8(11(15,16)17)18-9(20)23-5-6-1-3-7(4-2-6)19(21)22/h1-4,8H,5H2,(H,18,20) |
InChI Key |
GXYMNYMDTREARI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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